

# An In-depth Technical Guide to Tert-butyl 2-hydroxy-3-phenylpropanoate

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## Compound of Interest

Compound Name: *Tert-butyl 2-hydroxy-3-phenylpropanoate*

Cat. No.: B219682

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This technical guide provides a comprehensive overview of **tert-butyl 2-hydroxy-3-phenylpropanoate**, a chiral ester with significant applications in organic synthesis and drug development. The document is tailored for researchers, scientists, and professionals in the field, offering detailed information on its chemical identifiers, properties, and synthetic methodologies.

## Chemical Identifiers and Properties

**Tert-butyl 2-hydroxy-3-phenylpropanoate** is a chiral compound existing as two enantiomers, (S)- and (R)-. The (S)-enantiomer is specifically identified by the CAS number 7622-23-3.<sup>[1]</sup> This guide focuses on this specific stereoisomer, while also providing general information applicable to the racemic mixture and the (R)-enantiomer.

Table 1: Identifiers for (S)-**tert-butyl 2-hydroxy-3-phenylpropanoate**<sup>[1]</sup>

| Identifier        | Value   |
|-------------------|---|
| CAS Number        | 7622-23-3   |
| IUPAC Name        | tert-butyl (2S)-2-hydroxy-3-phenylpropanoate  |
| Molecular Formula | C <sub>13</sub> H <sub>18</sub> O <sub>3</sub>  |
| Molecular Weight  | 222.28 g/mol  |
| InChI             | InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m0/s1 |
| InChIKey          | GMYNKCIZSNJVEE-NSHDSACASA-N   |
| SMILES            | CC(C)(C)OC(=O)--INVALID-LINK--O   |
| Synonyms          | (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate, tert-butyl (2S)-2-hydroxy-3-phenylpropanoate     |

Table 2: Computed Physical and Chemical Properties[1]

| Property                       | Value               |
|--------------------------------|---------------------|
| XLogP3                         | 2.4                 |
| Hydrogen Bond Donor Count      | 1                   |
| Hydrogen Bond Acceptor Count   | 3                   |
| Rotatable Bond Count           | 5                   |
| Exact Mass                     | 222.125594 g/mol    |
| Monoisotopic Mass              | 222.125594 g/mol    |
| Topological Polar Surface Area | 46.5 Å <sup>2</sup> |
| Heavy Atom Count               | 16                  |

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (S)-**tert-butyl 2-hydroxy-3-phenylpropanoate** is not readily available in the public domain, several methods have been described for the synthesis of the (R)-enantiomer and the racemic mixture. These methods can likely be adapted for the synthesis of the (S)-enantiomer by utilizing the appropriate chiral starting materials or catalysts.

#### General Synthetic Strategies:

- **Steglich Esterification:** This method involves the reaction of 2-hydroxy-3-phenylpropanoic acid with tert-butanol using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
- **Transesterification:** The tert-butyl ester can be prepared by the transesterification of another ester, such as the methyl or ethyl ester of 2-hydroxy-3-phenylpropanoic acid. This reaction is typically catalyzed by a Lewis acid or a base. For instance, reacting methyl (R)-2-hydroxy-3-phenylpropionate with tert-butanol in the presence of titanium(IV) isopropoxide can yield the desired product.<sup>[2]</sup>
- **Enzymatic Kinetic Resolution:** Lipases are effective biocatalysts for the kinetic resolution of racemic **tert-butyl 2-hydroxy-3-phenylpropanoate**. For example, *Candida antarctica* lipase B can selectively hydrolyze one enantiomer, allowing for the separation of the other.<sup>[2]</sup>

#### Illustrative Experimental Workflow (Hypothetical for Racemic Synthesis):

## General Workflow for Racemic Synthesis

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Caption: A generalized workflow for the synthesis of racemic **tert-butyl 2-hydroxy-3-phenylpropanoate**.

## Spectroscopic Characterization

Detailed experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) for (S)-**tert-butyl 2-hydroxy-3-phenylpropanoate** are not readily available in surveyed literature. However, based on the chemical structure, the expected spectral features can be predicted.

Table 3: Predicted Spectroscopic Data

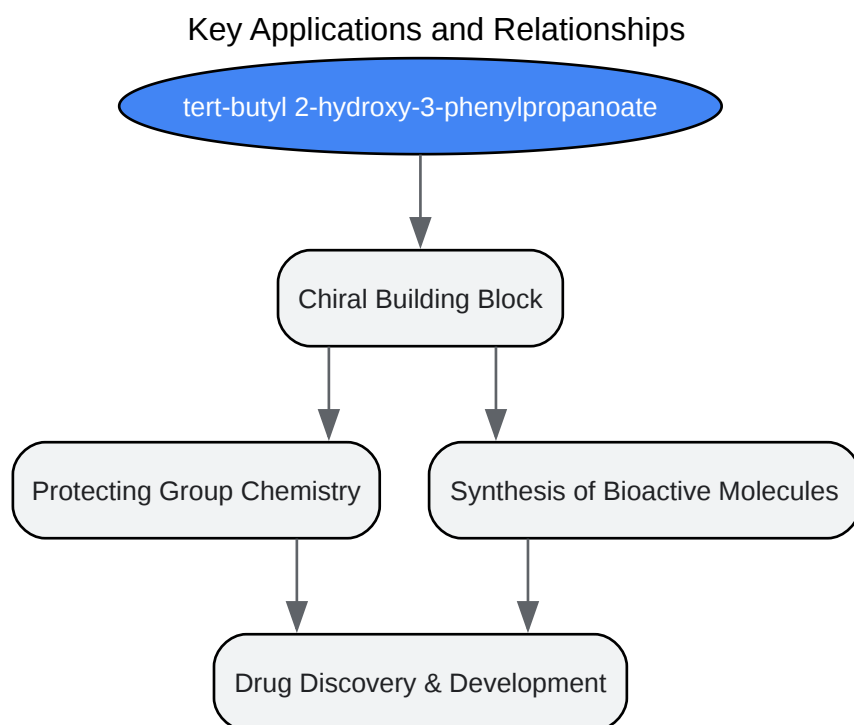
| Technique                  | Expected Features  |
|----------------------------|--|
| $^1\text{H}$ NMR           | - Singlet for the tert-butyl protons (~1.4 ppm)- Doublet of doublets for the benzylic protons (~2.9-3.2 ppm)- Triplet for the alpha-proton (~4.2 ppm)- Multiplet for the aromatic protons (~7.2-7.4 ppm)- Broad singlet for the hydroxyl proton  |
| $^{13}\text{C}$ NMR        | - Signal for the tert-butyl methyl carbons (~28 ppm)- Signal for the quaternary tert-butyl carbon (~82 ppm)- Signal for the benzylic carbon (~40 ppm)- Signal for the alpha-carbon (~72 ppm)- Signals for the aromatic carbons (~126-138 ppm)- Signal for the carbonyl carbon (~173 ppm) |
| IR (Infrared Spectroscopy) | - Broad O-H stretch (~3400 $\text{cm}^{-1}$ )- C-H stretches (aromatic and aliphatic) (~2850-3100 $\text{cm}^{-1}$ )- Strong C=O stretch (ester) (~1730 $\text{cm}^{-1}$ )- C-O stretch (~1150 $\text{cm}^{-1}$ )  |
| Mass Spectrometry (MS)     | - Molecular ion peak ( $\text{M}^+$ ) at $m/z$ 222- Fragments corresponding to the loss of the tert-butyl group, water, and other characteristic fragments.  |

## Applications in Research and Development

**Tert-butyl 2-hydroxy-3-phenylpropanoate** serves as a valuable chiral building block in the synthesis of more complex molecules. Its primary applications include:

- **Protecting Group:** The tert-butyl ester functionality can be used to protect the carboxylic acid group of 2-hydroxy-3-phenylpropanoic acid during multi-step syntheses. The ester is stable under various reaction conditions and can be selectively removed under acidic conditions.
- **Precursor to Bioactive Molecules:** This compound is a precursor for the synthesis of various biologically active molecules. For instance, its derivatives have been investigated for their potential as enzyme inhibitors.<sup>[2]</sup> The hydrolysis of the ester reveals the free carboxylic acid, which is a common pharmacophore in many drug candidates.

Logical Relationship of Applications:



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Caption: The role of **tert-butyl 2-hydroxy-3-phenylpropanoate** in synthetic chemistry and drug discovery.

## Biological Activity

While specific quantitative data on the biological activity of **tert-butyl 2-hydroxy-3-phenylpropanoate** is limited in the public domain, its structural motifs are present in various biologically active compounds. The corresponding free acid, 2-hydroxy-3-phenylpropanoic acid, and its derivatives are known to exhibit antimicrobial properties.[2] Further research is required to fully elucidate the specific biological profile of the tert-butyl ester itself.

## Conclusion

**Tert-butyl 2-hydroxy-3-phenylpropanoate**, particularly the (S)-enantiomer, is a compound of interest for synthetic and medicinal chemists. While its fundamental identifiers and properties are well-documented, a gap exists in the availability of detailed, publicly accessible experimental protocols and spectroscopic data for the specific (S)-enantiomer. The synthetic strategies outlined for related compounds provide a strong foundation for its preparation. Its utility as a chiral synthon ensures its continued relevance in the development of new chemical entities with potential therapeutic applications. Further research into its synthesis, characterization, and biological activity is warranted to fully exploit its potential.

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## References

- 1. (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate | C<sub>13</sub>H<sub>18</sub>O<sub>3</sub> | CID 11276097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl (R)-2-hydroxy-3-phenylpropionate | Benchchem [benchchem.com]
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